2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride
Overview
Description
“2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride” is a chemical compound with the molecular formula C15H25ClN2O2 . It has a molecular weight of 300.83 . The compound is also known by the name "2-[1-[(4-ethoxyphenyl)methyl]piperazin-2-yl]ethanol" .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H24N2O2/c1-2-19-15-5-3-13(4-6-15)12-17-9-8-16-11-14(17)7-10-18/h3-6,14,16,18H,2,7-12H2,1H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 264.37 and a molecular formula of C15H24N2O2 . The InChI key for the compound is QIHCCUFYBADKBX-UHFFFAOYSA-N .Scientific Research Applications
Comprehensive Analysis of 2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol Dihydrochloride (VE-822)
Cancer Research ATR-CHK1 Pathway Inhibition: VE-822 has been identified as an innovative ATR inhibitor, which is a modified form of VE-821. It selectively and specifically inhibits the ATR-CHK1 pathway, which is crucial in the DNA damage response (DDR). Chemotherapeutic agents often activate the ATR-CHK1 and ATM-CHK2 pathways, leading to cell cycle arrest and facilitating DNA repair. VE-822’s ability to inhibit this pathway can be pivotal in cancer treatment strategies .
Preclinical Evaluation Potency and Selectivity: In a comprehensive preclinical evaluation, VE-822 demonstrated potent inhibition of ATR in biochemical assays with Ki <0.3nM and in cell assays with IC50 of 20nM. This highlights its potential as a highly potent and selective inhibitor of ATR, which could be beneficial in developing targeted cancer therapies .
Lung Cancer Treatment Proliferation and Migration Inhibition: VE-822, in combination with the deubiquitinase OTUD1, has shown significant inhibition of the proliferation and migration of lung cancer cells. Additionally, it has inhibited LUAD tumor growth in vivo. This suggests VE-822’s potential application and effect in treating lung cancer .
Safety and Hazards
properties
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]piperazin-2-yl]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.2ClH/c1-2-19-15-5-3-13(4-6-15)12-17-9-8-16-11-14(17)7-10-18;;/h3-6,14,16,18H,2,7-12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFUTRIDIRXXLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCNCC2CCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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